N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide, commonly known as Furamidine, is a potent small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the family of amidines and is a derivative of 2,2-diphenylacetic acid.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide exhibit significant antimicrobial and antifungal activities. A study by Kumar and Mishra (2015) synthesized novel derivatives from the chloroacetylation reaction of diphenylamine (DPA), which upon further reactions yielded compounds with potent antimicrobial properties. Compounds such as 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide, 2-(2-(3-methylbenzylidene)hydrazinyl)-N, N-diphenyl-acetamide, and 2-(2-(2-nitrobenzylidine)hydrazinyl)-N, N-diphenyl-acetamide showed significant antimicrobial and antifungal activity, suggesting their potential exploration as potent agents in these fields (Kumar & Mishra, 2015).
Modified-Release Dosage Forms
In the field of pharmaceutical sciences, especially in the development of oral modified-release dosage forms, the derivatives of this compound show promising applications. Research led by Wang et al. (2016) explored the suitability of stereolithography (SLA) for fabricating drug-loaded tablets with modified-release characteristics using this compound as a model. This innovative approach allows for the creation of drug-loaded tablets with specific extended-release profiles, marking a significant advancement in personalized medication and industrial pharmaceutical production (Wang, Goyanes, Gaisford, & Basit, 2016).
Antimicrobial Agent Evaluation
Further extending its application in antimicrobial research, a series of linear dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide, a related compound, were synthesized and evaluated as antimicrobial agents. This study conducted by Moustafa et al. (2018) involved the synthesis of various derivatives which were then subjected to antimicrobial activity assessment. The results showed good activity across a range of compounds, with specific derivatives displaying promising activity against a panel of microorganisms. This research underscores the potential of these compounds in the development of new antimicrobial agents (Moustafa, Khalaf, Naglah, Al-Wasidi, Al-Jafshar, & Awad, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-19(24-23-14-18-12-7-13-27-18)15-22-21(26)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,22,26)(H,24,25)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCRECCJSSBCMZ-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.